2'-Chlorodiphenyl-2,3,4,5,6-d5
Overview
Description
2'-Chlorodiphenyl-2,3,4,5,6-d5 is a deuterated aromatic compound where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Chlorodiphenyl-2,3,4,5,6-d5 typically involves the deuteration of 1-(2-Chlorophenyl)benzene. This can be achieved through several methods:
Catalytic Deuteration: Using a deuterium gas (D₂) in the presence of a palladium or platinum catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Utilizing deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: 2'-Chlorodiphenyl-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the chlorophenyl group, the compound can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of deuterium may affect the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups.
Halogenation: Using halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro-substituted derivatives, while halogenation would produce halogenated derivatives.
Scientific Research Applications
2'-Chlorodiphenyl-2,3,4,5,6-d5 has several scientific research applications:
Isotopic Labeling: Used in studies involving reaction mechanisms and metabolic pathways due to the distinct mass difference between hydrogen and deuterium.
Pharmacokinetics: Employed in drug metabolism studies to trace the distribution and breakdown of pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized as an internal standard or reference compound in NMR studies due to its unique deuterium signals.
Mechanism of Action
The mechanism of action of 2'-Chlorodiphenyl-2,3,4,5,6-d5 is primarily related to its role as an isotopic label. The deuterium atoms in the compound can influence reaction kinetics and mechanisms by altering bond strengths and reaction pathways. This makes it a valuable tool in studying molecular interactions and transformations.
Comparison with Similar Compounds
1-(2-Chlorophenyl)benzene: The non-deuterated analog of 2'-Chlorodiphenyl-2,3,4,5,6-d5.
1-(2-Bromophenyl)-2,3,4,5,6-pentadeuteriobenzene: A similar deuterated compound with a bromine substituent instead of chlorine.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various scientific studies.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXBNTIAOJWAOP-FSTBWYLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584415 | |
Record name | 2-Chloro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51624-35-2 | |
Record name | 2-Chloro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51624-35-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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